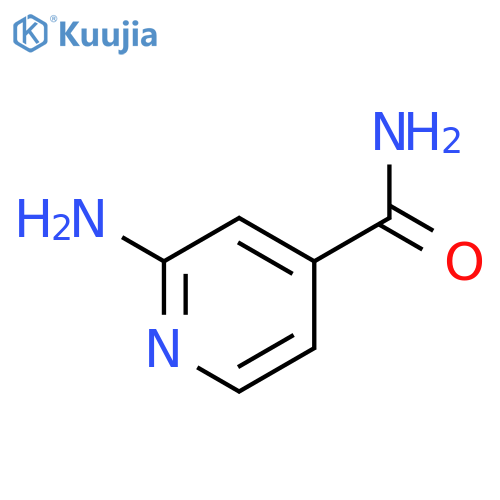Cas no 13538-42-6 (2-Aminoisonicotinamide)
2-アミノイソニコチンアミドは、分子式C6H7N3Oで表される有機化合物です。この化合物は、ピリジン骨格にアミノ基とアミド基が結合した構造を持ち、医薬品中間体や有機合成の重要な原料として利用されます。特に、ヘテロ環化合物の合成において高い反応性を示し、複雑な分子構造の構築に有用です。その高い純度と安定性から、研究開発分野での再現性が求められる反応において優れた性能を発揮します。また、結晶性が良好なため取り扱いが容易で、保管時の品質維持にも適しています。

2-Aminoisonicotinamide structure
商品名:2-Aminoisonicotinamide
2-Aminoisonicotinamide 化学的及び物理的性質
名前と識別子
-
- 2-Aminoisonicotinamide
- 2-Amino-4-pyridinecarboxamide
- 2-AMINO-ISONICOTINAMIDE
- 2-Aminopyridine-4-carboxamide
- NSC 522597
- 2-AMINO-ISONICOTIMIDE
- 2-AMino-4-pyridinecarbaMide
- 4-Pyridinecarboxamide,2-amino-(9CI)
- 4-Pyridinecarboxamide,2-amino-
- 4-PYRIDINECARBOXAMIDE, 2-AMINO-
- NSC522597
- 2-amino isonicotinamide
- PubChem16603
- 2-azanylpyridine-4-carboxamide
- AGSDASDGMNDAIE-UHFFFAOYSA-N
- 2-Amino-isonicotinamide, AldrichCPR
- SBB069897
- 6322AA
- TRA0
- AKOS009462419
- BS-42193
- 13538-42-6
- AKOS032949421
- amino-(2-amino-pyridin-4-yl)-methanol
- AB16207
- AC-31917
- FT-0657319
- EN300-51952
- SCHEMBL446809
- DTXSID50326005
- A806929
- AMY5663
- MFCD03791262
- CS-0008763
- Z733874990
- NSC-522597
- SY017536
- A2899
- DB-025837
-
- MDL: MFCD03791262
- インチ: 1S/C6H7N3O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,7,9)(H2,8,10)
- InChIKey: AGSDASDGMNDAIE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])N=C(C=1[H])N([H])[H])N([H])[H]
- BRN: 115924
計算された属性
- せいみつぶんしりょう: 137.05900
- どういたいしつりょう: 137.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- ひょうめんでんか: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 82
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.323±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 256-258 ºC
- ふってん: 360.1 °C at 760 mmHg
- フラッシュポイント: 171.6℃
- ようかいど: 溶出度(44 g/l)(25ºC)、
- すいようせい: Slightly soluble in water.
- PSA: 82.00000
- LogP: 1.04420
- ようかいせい: 未確定
2-Aminoisonicotinamide セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301+H311+H331
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 25-36-43
- セキュリティの説明: S22-S36/37
-
危険物標識:

- リスク用語:R20/22
- セキュリティ用語:S22;S24/25
- 危険レベル:IRRITANT
- 包装グループ:III
2-Aminoisonicotinamide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Aminoisonicotinamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB174248-5 g |
2-Aminopyridine-4-carboxamide; 97% |
13538-42-6 | 5g |
€222.00 | 2022-09-01 | ||
| Enamine | EN300-51952-10.0g |
2-aminopyridine-4-carboxamide |
13538-42-6 | 95% | 10.0g |
$132.0 | 2023-07-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853374-1g |
2-Amino-4-pyridinecarboxamide |
13538-42-6 | ≥97% | 1g |
¥249.30 | 2022-01-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078721-250mg |
2-Aminoisonicotinamide |
13538-42-6 | 98% | 250mg |
¥195 | 2023-04-15 | |
| Fluorochem | 217791-5g |
2-Aminoisonicotinamide |
13538-42-6 | 95% | 5g |
£127.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HZ518-1g |
2-Aminoisonicotinamide |
13538-42-6 | 98% | 1g |
404.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018198-5g |
2-Aminoisonicotinamide |
13538-42-6 | 97% | 5g |
1527.0CNY | 2021-07-07 | |
| Chemenu | CM178730-25g |
2-Amino-isonicotinamide |
13538-42-6 | 97% | 25g |
$299 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018198-25g |
2-Aminoisonicotinamide |
13538-42-6 | 97% | 25g |
5201.0CNY | 2021-07-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19843-1g |
2-Aminopyridine-4-carboxamide, 95% |
13538-42-6 | 95% | 1g |
¥1002.00 | 2023-02-25 |
2-Aminoisonicotinamide 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
13538-42-6 (2-Aminoisonicotinamide) 関連製品
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13538-42-6)2-Aminoisonicotinamide

清らかである:99%
はかる:25g
価格 ($):232.0